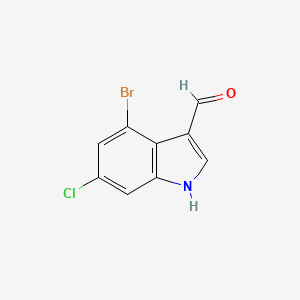

4-Bromo-6-chloro-1H-indole-3-carbaldehyde

Description

Historical Context of Indole (B1671886) Derivatives as Chemical Scaffolds

The history of indole chemistry is intrinsically linked to the study of the natural dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. His subsequent proposal of the indole structure in 1869 laid the foundation for a new field of heterocyclic chemistry. Throughout the late 19th and early 20th centuries, interest in indole chemistry grew as researchers identified the indole core in a multitude of important natural products.

The discovery that the essential amino acid tryptophan contained an indole ring was a pivotal moment, highlighting its fundamental role in biochemistry. Tryptophan serves as a biosynthetic precursor to a wide array of secondary metabolites, including the neurotransmitter serotonin (B10506) and the hormone melatonin. This realization intensified research, leading to the identification of the indole scaffold in numerous complex alkaloids, such as reserpine (B192253) and vincristine, which possess potent pharmacological activities. The stability and versatility of the indole ring have made it a central theme in drug discovery, with indole derivatives being developed as anti-inflammatory, anticancer, and antihypertensive agents, among others.

Significance of Functionalized Indole-3-carbaldehydes in Organic Synthesis

Indole-3-carbaldehyde and its derivatives are cornerstone intermediates in the synthesis of a wide range of heterocyclic compounds and biologically active molecules. ontosight.aiekb.eg The aldehyde group at the C3 position is particularly significant as it provides a reactive handle for numerous chemical transformations. This functional group readily undergoes C-C and C-N bond-forming reactions, such as condensations, Wittig reactions, and reductions, allowing for the facile construction of more complex molecular architectures. ekb.eg

The Vilsmeier-Haack reaction is a classic and efficient method for the direct formylation of the indole nucleus at the C3 position, a process that is often high-yielding and produces a pure product. ekb.eg The resulting indole-3-carbaldehydes are crucial precursors for synthesizing indole alkaloids and other pharmacologically important compounds. ekb.eg Their utility is demonstrated in the preparation of compounds with antimicrobial, antiviral, and antitumor properties. ekb.eg The ability to introduce various substituents onto the indole ring, followed by formylation, provides a powerful strategy for creating diverse libraries of compounds for drug discovery and materials science.

Structural Overview of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde within the Indole Class

This compound is a polysubstituted indole derivative. Its core structure is the bicyclic 1H-indole. The key structural features are:

An aldehyde group (-CHO) attached to the third carbon (C3) of the pyrrole (B145914) ring. This is a common position for functionalization in indole chemistry.

A bromine atom (-Br) substituting the hydrogen at the fourth carbon (C4) of the benzene (B151609) ring.

A chlorine atom (-Cl) substituting the hydrogen at the sixth carbon (C6) of the benzene ring.

The presence and position of the two different halogen atoms (bromo and chloro) on the benzene portion of the indole scaffold significantly influence the molecule's electronic properties, lipophilicity, and steric profile. Halogenation can affect the reactivity of the indole ring and provide potential sites for further functionalization through cross-coupling reactions. The aldehyde group remains a key reactive center for building more complex molecules.

Chemical and Physical Properties

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 115666-32-5 fluorochem.co.uksigmaaldrich.com |

| Molecular Formula | C₉H₅BrClNO fluorochem.co.uk |

| Molecular Weight | 258.5 g/mol sigmaaldrich.com |

| IUPAC Name | This compound |

| Canonical SMILES | O=Cc1c[nH]c2cc(Cl)cc(Br)c12 fluorochem.co.uk |

| Purity | ≥95% |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-chloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-7-1-6(11)2-8-9(7)5(4-13)3-12-8/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKFQBZQBVTZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C2C=O)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 6 Chloro 1h Indole 3 Carbaldehyde

Direct Formylation Approaches to 1H-Indole-3-carbaldehydes

The introduction of a formyl group at the C3 position of the indole (B1671886) ring is a common transformation in indole chemistry. Several methods have been developed for this purpose, with the Vilsmeier-Haack reaction being the most prominent.

Vilsmeier-Haack Formylation Strategies and Optimization

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.comjk-sci.com The reaction typically employs a Vilsmeier reagent, which is generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). ijpcbs.comjk-sci.com The electrophilic Vilsmeier reagent then attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the corresponding 3-carbaldehyde. organic-chemistry.org

For the synthesis of 4-bromo-6-chloro-1H-indole-3-carbaldehyde, this strategy would involve the direct formylation of the 4-bromo-6-chloro-1H-indole precursor. The presence of electron-withdrawing halogen substituents on the benzene (B151609) ring of the indole can decrease the nucleophilicity of the indole core, potentially requiring more forcing reaction conditions compared to the formylation of unsubstituted indole.

Optimization of the Vilsmeier-Haack reaction for halogenated indoles often involves careful control of reaction parameters to maximize yield and minimize side reactions. Key parameters that can be adjusted include:

Stoichiometry of Reagents: The molar ratio of the indole substrate to the Vilsmeier reagent can influence the reaction efficiency. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.

Reaction Temperature: The temperature at which the reaction is carried out is a critical factor. While many Vilsmeier-Haack reactions proceed at or below room temperature, halogenated indoles may require elevated temperatures to facilitate the electrophilic substitution. ijpcbs.com Typical temperature ranges can vary from 0 °C to 100 °C. rsc.org

Reaction Time: The duration of the reaction is another important variable that needs to be optimized to ensure the reaction goes to completion.

| Parameter | General Range | Considerations for Halogenated Indoles |

| Reagent Ratio (Indole:POCl₃:DMF) | 1 : 1.1-3 : excess | Higher reagent concentration may be needed to overcome deactivation by halogens. |

| Temperature | 0 °C to 100 °C | Higher temperatures may be required due to the reduced nucleophilicity of the indole. |

| Solvent | DMF, CH₂Cl₂, ClCH₂CH₂Cl | DMF is standard; chlorinated solvents can be used for better temperature control. |

| Reaction Time | 1 to 24 hours | May require longer reaction times for complete conversion. |

Alternative Formylation Protocols for Indole Systems

While the Vilsmeier-Haack reaction is a robust method, several other protocols for the formylation of indoles have been developed. These alternatives can sometimes offer advantages in terms of milder reaction conditions, functional group tolerance, or avoidance of corrosive reagents.

Duff Reaction: This method involves the formylation of activated aromatic compounds using hexamethylenetetramine (HMTA) in the presence of an acid catalyst, typically glycerol (B35011) and boric acid or acetic acid. It is generally applicable to phenols and other highly activated systems.

Reimer-Tiemann Reaction: This reaction is primarily used for the ortho-formylation of phenols using chloroform (B151607) in a basic solution. Its application to indoles is less common and can lead to a mixture of products.

Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid in the presence of a catalyst, such as aluminum chloride and copper(I) chloride, to formylate aromatic hydrocarbons. It is generally not suitable for sensitive substrates like indoles.

Triphenylphosphine (B44618)/1,2-Diiodoethane-Promoted Formylation: A milder alternative involves the use of a triphenylphosphine and 1,2-diiodoethane (B146647) system in DMF. organic-chemistry.org This method generates a Vilsmeier-type intermediate in situ under neutral conditions and has been shown to be effective for both electron-rich and electron-deficient indoles. organic-chemistry.org For electron-deficient substrates, the addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) can improve yields. organic-chemistry.org

Iron-Catalyzed Formylation: An environmentally benign approach utilizes ferric chloride as a catalyst with formaldehyde (B43269) and aqueous ammonia, using air as the oxidant. organic-chemistry.org This method avoids the use of stoichiometric amounts of harsh reagents like POCl₃. organic-chemistry.org

Boron-Catalyzed Formylation: Boron trifluoride diethyl etherate can catalyze the formylation of indoles using trimethyl orthoformate as the formyl source under neat conditions. acs.org

Precursor Synthesis and Halogenation Reactions

The successful synthesis of this compound is highly dependent on the availability of the key intermediate, 4-bromo-6-chloro-1H-indole. The synthesis of this precursor involves the construction of the indole ring with the desired halogenation pattern.

Synthesis of Halogenated Indole Intermediates (e.g., 4-Bromo-6-chloro-1H-indole)

The synthesis of polysubstituted indoles often begins with appropriately substituted anilines. For 4-bromo-6-chloro-1H-indole, a plausible starting material would be a 3-bromo-5-chloro-2-alkylaniline or a related derivative that can be cyclized to form the indole ring.

One common strategy for indole synthesis is the Fischer indole synthesis , which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. To obtain a 4,6-dihalogenated indole, a 3,5-dihalogenated phenylhydrazine would be required.

Another powerful method is the Madelung synthesis , which involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base. A variation of this could start from a suitably substituted N-acyl-2-amino-toluene derivative.

A more modern and versatile approach involves palladium-catalyzed cross-coupling reactions to construct the indole ring, such as the Larock indole synthesis .

A patent for the synthesis of the related 5-bromo-6-chloro-3-indoxyl ester provides a potential pathway that could be adapted. This synthesis starts from 4-chloro-2-aminobenzoic acid, which is first brominated with N-bromosuccinimide (NBS) to give 5-bromo-4-chloro-2-aminobenzoic acid. google.com Subsequent reactions lead to the formation of the indole ring. google.com A similar strategy could potentially be employed starting from a different isomer of chloroaminobenzoic acid to achieve the desired 4-bromo-6-chloro substitution pattern.

Regioselective Halogenation Techniques for Indole Cores

Direct regioselective halogenation of the indole core to introduce both a bromine atom at the C4 position and a chlorine atom at the C6 position is a challenging task due to the high reactivity of the indole nucleus, which can lead to a mixture of products and polymerization. The C3 position is the most nucleophilic, followed by the C2, C5, and C7 positions, with the C4 and C6 positions being less reactive towards electrophilic substitution.

Achieving the desired 4-bromo-6-chloro substitution pattern typically requires a multi-step approach, often starting with a pre-halogenated aniline (B41778) or other benzene derivative before the indole ring is formed. This "bottom-up" approach provides better control over the regiochemistry.

If direct halogenation of an indole is to be attempted, the reaction conditions must be carefully controlled. For instance, selective C5-iodination of indoles has been achieved under mild, metal-free conditions. rsc.org However, achieving selective halogenation at both C4 and C6 is significantly more complex.

Ruthenium-catalyzed C-H activation has emerged as a strategy for the regioselective functionalization of the C4 position of indoles, using the aldehyde group as a directing group. nih.govresearchgate.net This suggests that if a 6-chloroindole-3-carbaldehyde were available, subsequent directed bromination at the C4 position might be feasible.

Multi-Step Synthesis Pathways for Substituted Indole-3-carbaldehydes

Given the challenges of direct and regioselective di-halogenation of the indole core, a multi-step synthesis is the most practical approach for preparing this compound. A plausible synthetic route would involve the following key transformations:

Synthesis of a Substituted Aniline: The synthesis would likely begin with a commercially available di-halogenated aniline or a related benzene derivative that can be converted to the required aniline precursor. For instance, starting with a compound like 2,4-dichloroaniline, one could potentially introduce a bromine atom at the 5-position through electrophilic bromination, followed by a series of functional group interconversions to arrive at a suitable precursor for indole synthesis. A documented multi-step synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline provides a general framework for such transformations. researchgate.net

Indole Ring Formation: Once the appropriately substituted aniline is obtained, the indole ring can be constructed using one of the classical indole syntheses mentioned earlier (e.g., Fischer, Madelung, or modern palladium-catalyzed methods). For example, a patent describes the synthesis of substituted indole-3-carbaldehydes starting from substituted 2-nitrotoluenes, which are reduced to the corresponding anilines and then cyclized. researchgate.net A similar approach could be envisioned starting from a 3-bromo-5-chloro-2-nitrotoluene.

Formylation of the Indole Core: With the 4-bromo-6-chloro-1H-indole intermediate in hand, the final step would be the introduction of the formyl group at the C3 position. The Vilsmeier-Haack reaction is the most probable method for this transformation, with optimization of the reaction conditions as described in section 2.1.1 to account for the deactivating effect of the halogen substituents.

A representative, though generalized, multi-step pathway is outlined below:

| Step | Transformation | Starting Material | Reagents and Conditions | Product |

| 1 | Nitration | 3-Bromo-5-chlorotoluene | HNO₃, H₂SO₄ | 3-Bromo-5-chloro-2-nitrotoluene |

| 2 | Reduction | 3-Bromo-5-chloro-2-nitrotoluene | Fe, HCl or H₂, Pd/C | 3-Bromo-5-chloro-2-aminotoluene |

| 3 | Indole Synthesis (e.g., Leimgruber-Batcho) | 3-Bromo-5-chloro-2-aminotoluene | DMF-DMA; then reduction (e.g., H₂, Raney Ni) | 4-Bromo-6-chloro-1H-indole |

| 4 | Formylation (Vilsmeier-Haack) | 4-Bromo-6-chloro-1H-indole | POCl₃, DMF; then H₂O | This compound |

This hypothetical pathway illustrates a logical sequence of reactions to achieve the target molecule, emphasizing the importance of constructing the halogenated benzene ring prior to the formation and subsequent formylation of the indole nucleus.

Chemical Reactivity and Derivatization of 4 Bromo 6 Chloro 1h Indole 3 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The aldehyde functional group at the 3-position of the indole (B1671886) ring is the primary center for the chemical reactivity of this compound. It readily participates in condensation, oxidation, and reduction reactions, providing pathways to a wide array of more complex molecules.

Condensation reactions are a cornerstone of the derivatization of 4-bromo-6-chloro-1H-indole-3-carbaldehyde. These reactions involve the joining of two molecules with the elimination of a small molecule, typically water.

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. nih.govnih.gov This reaction is typically catalyzed by an acid or a base and proceeds through a nucleophilic addition-elimination mechanism. nih.gov The resulting Schiff bases are versatile intermediates in organic synthesis and have been investigated for various applications. nih.govresearchgate.net

For instance, the condensation of indole-3-carboxaldehydes with amino acids and aminophenols has been reported to yield novel heterocyclic Schiff bases. nih.gov These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol. nih.gov

Table 1: Examples of Schiff Base Formation from Indole-3-carboxaldehydes

| Amine Reactant | Product Type | Reference |

|---|---|---|

| L-amino acids (e.g., histidine, glutamic acid) | Heterocyclic Schiff bases | nih.gov |

| Aminophenols | Schiff base derivatives | nih.gov |

The carbaldehyde group readily reacts with hydrazines and hydrazides to form hydrazones. mdpi.comdergipark.org.tr These reactions are analogous to Schiff base formation and are crucial for synthesizing various heterocyclic compounds. nih.gov The resulting hydrazones can serve as precursors for the synthesis of pyrazoles and other nitrogen-containing heterocycles. nih.gov The reaction of indole-3-carbaldehyde derivatives with sulfonylhydrazides has also been explored to produce indole-based sulfonylhydrazones. mdpi.com

Table 2: Products from Reactions with Hydrazines and Hydrazides

| Reactant | Product |

|---|---|

| Hydrazine hydrate | Hydrazone |

| Aroylhydrazines | Aroylhydrazone researchgate.net |

This compound can undergo Knoevenagel condensation with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). researchgate.netresearchgate.netorganic-chemistry.org This reaction is a powerful tool for carbon-carbon bond formation and is typically base-catalyzed. nih.gov Active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate (B8463686) are common reaction partners. organic-chemistry.org The products of these condensations are often highly functionalized and can be used as building blocks for the synthesis of more complex molecules. nih.gov

Table 3: Knoevenagel Condensation Partners for Aldehydes

| Active Methylene Compound | Resulting Product Type |

|---|---|

| Malononitrile | Dicyanovinyl derivative researchgate.net |

| Ethyl cyanoacetate | Cyanoacrylic acid ester derivative organic-chemistry.org |

| Barbituric acid derivatives | Pyrimidine-based condensation product nih.gov |

The aldehyde group of this compound can be oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic chemistry and can be achieved using a variety of oxidizing agents. The resulting 4-bromo-6-chloro-1H-indole-3-carboxylic acid is a valuable synthetic intermediate. For example, the oxidation of indole-3-acetic acid, a related compound, can yield indole-3-carbaldehyde, highlighting the reversible nature of these oxidation states in indole chemistry. researchgate.net

The carbaldehyde moiety can be reduced to a primary alcohol, yielding (4-bromo-6-chloro-1H-indol-3-yl)methanol. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can then be used in further synthetic modifications, such as esterification or etherification reactions.

Condensation Reactions

Transformations of the Indole Nucleus

The indole nucleus is susceptible to a range of transformations, with the pyrrole (B145914) moiety typically being more reactive towards electrophiles than the benzene (B151609) ring. However, the existing substitution pattern on this compound significantly influences the outcome of further reactions.

The indole ring is highly activated towards electrophilic aromatic substitution, with the C3 position being the most nucleophilic and kinetically favored site for attack. In the case of this compound, the C3 position is already functionalized with a carbaldehyde group. This substituent is electron-withdrawing and deactivating, which generally reduces the reactivity of the indole ring towards further electrophilic attack.

However, under appropriate conditions, electrophilic substitution can be directed to other positions of the indole nucleus. When the C3 position is blocked, the next most favorable position for electrophilic attack is typically the C2 position, followed by positions on the benzene ring (C4, C5, C6, and C7). The presence of the bromine and chlorine atoms at the C4 and C6 positions, respectively, will also influence the regioselectivity of further substitutions on the benzene portion of the indole. Halogens are deactivating yet ortho-, para-directing. Therefore, electrophilic attack on the benzene ring would be directed to the C5 and C7 positions.

Recent advances in directed C–H activation have provided methods for the functionalization of specific positions on the indole ring. For instance, palladium-catalyzed C–H arylation of C3-formyl indoles has been shown to selectively occur at the C4 position, guided by the formyl group. While not explicitly demonstrated on the 4-bromo-6-chloro substituted derivative, this methodology suggests a potential route for the selective introduction of aryl groups at the C4 position, displacing the bromine atom.

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but can be facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen. In this compound, the carbaldehyde group at C3 exerts an electron-withdrawing effect, which can activate the halogen atoms on the benzene ring towards nucleophilic attack.

The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a Meisenheimer complex, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached.

In the context of this compound, the relative reactivity of the bromo and chloro substituents would depend on a combination of electronic and steric factors, as well as the specific reaction conditions and the nature of the nucleophile. It is plausible that under certain conditions, selective substitution of one halogen over the other could be achieved.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. The successful substitution of the halogen atoms would provide a direct route to a variety of functionalized indole derivatives.

The bromine and chlorine atoms on the indole ring of this compound serve as excellent handles for a wide array of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron reagent and an organic halide is one of the most versatile methods for forming C-C bonds. Both the bromo and chloro substituents on the indole ring can potentially participate in Suzuki-Miyaura coupling. Generally, the reactivity of aryl halides in this reaction follows the order I > Br > Cl. This difference in reactivity could potentially allow for selective coupling at the C4-bromo position over the C6-chloro position under carefully controlled conditions.

| Reactants | Catalyst/Ligand | Base | Solvent | Product |

| This compound + Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Aryl-6-chloro-1H-indole-3-carbaldehyde |

| This compound + Alkylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-Alkyl-6-chloro-1H-indole-3-carbaldehyde |

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org It is a highly efficient method for the synthesis of alkynyl-substituted indoles. Similar to the Suzuki coupling, the C4-bromo position would be expected to be more reactive than the C6-chloro position.

| Reactants | Catalyst | Co-catalyst | Base | Solvent | Product |

| This compound + Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 4-Alkynyl-6-chloro-1H-indole-3-carbaldehyde |

Heck Reaction: The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org This provides a route to introduce alkenyl substituents onto the indole nucleus.

| Reactants | Catalyst | Base | Solvent | Product |

| This compound + Alkene | Pd(OAc)₂ | Et₃N | DMF | 4-Alkenyl-6-chloro-1H-indole-3-carbaldehyde |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org It is a powerful method for the synthesis of N-aryl and N-alkyl indoles, though in this case, it would be used to introduce an amino group at the C4 or C6 position.

| Reactants | Catalyst/Ligand | Base | Solvent | Product |

| This compound + Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 4-Amino-6-chloro-1H-indole-3-carbaldehyde |

N-Substitution and Protection Strategies of the Indole Nitrogen

The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a strong base. The resulting indolyl anion is a potent nucleophile. In many synthetic sequences, it is necessary to protect the indole nitrogen to prevent unwanted side reactions and to control the regioselectivity of subsequent transformations.

A variety of protecting groups can be employed for the indole nitrogen. The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal.

Common N-protecting groups for indoles include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like DMAP. It is stable to a wide range of non-acidic conditions and is readily removed with acid (e.g., TFA).

Benzenesulfonyl (Bs) or p-Toluenesulfonyl (Ts): Introduced using the corresponding sulfonyl chloride in the presence of a base. These groups are very stable but require harsh conditions for removal (e.g., strong reducing agents or strong acids).

Benzyl (B1604629) (Bn): Introduced using benzyl bromide or chloride with a base. It is stable to many conditions and can be removed by catalytic hydrogenation.

The presence of the electron-withdrawing carbaldehyde group and the halogens can influence the acidity of the N-H proton and thus the conditions required for N-protection. Once the nitrogen is protected, metallation of the indole ring, for example with an organolithium reagent, can be directed to specific positions, further expanding the synthetic utility of this scaffold.

| Protecting Group | Reagent | Deprotection Condition |

| tert-Butoxycarbonyl (Boc) | (Boc)₂O, DMAP | Trifluoroacetic acid (TFA) |

| p-Toluenesulfonyl (Tosyl) | TsCl, NaH | Reductive cleavage (e.g., Mg/MeOH) |

| Benzyl (Bn) | BnBr, NaH | Catalytic Hydrogenation (H₂, Pd/C) |

Advanced Spectroscopic Characterization Methodologies for 4 Bromo 6 Chloro 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within the 4-Bromo-6-chloro-1H-indole-3-carbaldehyde molecule can be ascertained.

Proton (¹H) NMR Techniques

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each of its non-equivalent protons. The analysis relies on understanding the electronic effects of the bromine, chlorine, and carbaldehyde substituents on the indole (B1671886) ring.

Key Expected Resonances:

Aldehydic Proton (-CHO): This proton is expected to appear as a singlet far downfield, typically in the range of δ 9.9–10.1 ppm, due to the strong deshielding effect of the carbonyl group. For the parent 1H-indole-3-carbaldehyde, this signal is observed at approximately 9.93 ppm. rsc.org

Indole N-H Proton: The proton attached to the nitrogen atom will appear as a broad singlet, also significantly downfield, generally above δ 12.0 ppm in a solvent like DMSO-d₆. rsc.org Its chemical shift is sensitive to solvent and concentration.

Aromatic Protons:

H-2: This proton on the pyrrole (B145914) ring is adjacent to the electron-withdrawing carbaldehyde group and is expected to be a singlet (or a narrow doublet due to long-range coupling) in the δ 8.2–8.4 ppm region. In 1H-indole-3-carbaldehyde, it appears around δ 8.29 ppm. rsc.org

H-5 and H-7: The benzene (B151609) portion of the indole ring contains two remaining protons at positions 5 and 7. The bromine at C-4 and chlorine at C-6 will exert both inductive (deshielding) and resonance (shielding, but weaker for halogens) effects. The proton at C-5 (H-5) will be deshielded by the adjacent C-4 bromine and the C-6 chlorine, likely appearing as a doublet. The proton at C-7 (H-7) will be deshielded by the C-6 chlorine. These protons are expected to resonate as doublets in the aromatic region, likely between δ 7.3 and δ 7.8 ppm, with small coupling constants characteristic of meta-coupling.

The following table provides a comparison of ¹H NMR chemical shifts for related compounds, which informs the predicted values for this compound.

| Proton | 1H-Indole-3-carbaldehyde (DMSO-d₆) rsc.org | 6-Bromoindole-3-carboxaldehyde chemicalbook.com | Predicted Shift for this compound |

|---|---|---|---|

| N-H | ~12.14 ppm (s, br) | Data not specified | > 12.0 ppm (s, br) |

| CHO | ~9.93 ppm (s) | ~9.9 ppm (s) | ~10.0 ppm (s) |

| H-2 | ~8.29 ppm (d) | ~8.2 ppm (s) | ~8.3 ppm (s) |

| H-4 | ~8.08 ppm (d) | ~8.1 ppm (d) | Substituted (No Signal) |

| H-5 | ~7.27-7.19 ppm (m) | ~7.3 ppm (dd) | ~7.6 ppm (d) |

| H-6 | ~7.27-7.19 ppm (m) | Substituted (No Signal) | Substituted (No Signal) |

| H-7 | ~7.50 ppm (d) | ~8.2 ppm (d) | ~7.8 ppm (d) |

Carbon (¹³C) NMR Techniques

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The presence of two different halogen atoms at positions 4 and 6, along with the carbaldehyde group at C-3, results in a unique set of chemical shifts for the nine carbon atoms.

Key Expected Resonances:

Carbonyl Carbon (-CHO): This carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 185–190 ppm. csic.es

Aromatic and Pyrrole Carbons: The remaining eight carbons of the indole nucleus will appear in the aromatic region (δ 100–145 ppm).

C-4 and C-6: The carbons directly bonded to the halogens (C-4 to Br and C-6 to Cl) will have their chemical shifts influenced by the electronegativity and heavy atom effect of the halogens. The C-Br bond typically shifts the carbon signal to around δ 115 ppm, while the C-Cl bond shifts it to approximately δ 130 ppm. mdpi.com

C-3 and C-3a: C-3, bearing the aldehyde, and the bridgehead carbon C-3a will be significantly affected.

C-2, C-5, C-7, C-7a: The remaining carbons will show shifts that are a composite result of the effects of all substituents.

The table below summarizes typical ¹³C NMR chemical shifts for indole-3-carbaldehyde, which serves as a baseline for predicting the spectrum of the target compound.

| Carbon | 1H-Indole-3-carbaldehyde (DMSO-d₆) chemicalbook.com | Predicted Shift for this compound |

|---|---|---|

| CHO | 185.8 ppm | ~186 ppm |

| C-2 | 139.7 ppm | ~140 ppm |

| C-3 | 119.0 ppm | ~120 ppm |

| C-3a | 124.7 ppm | ~125 ppm |

| C-4 | 123.8 ppm | ~115 ppm (C-Br) |

| C-5 | 122.5 ppm | ~123 ppm |

| C-6 | 121.3 ppm | ~130 ppm (C-Cl) |

| C-7 | 112.7 ppm | ~114 ppm |

| C-7a | 137.3 ppm | ~136 ppm |

Two-Dimensional NMR Spectroscopy (e.g., NOESY, COSY)

While 1D NMR provides fundamental structural information, 2D NMR techniques are essential for confirming assignments and elucidating through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a COSY spectrum would be expected to show a cross-peak between the aromatic protons H-5 and H-7 if they have a small meta-coupling. It would definitively confirm which protons are part of the same spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY spectrum would be valuable for confirming the regiochemistry. For instance, a cross-peak between the aldehydic proton and the H-4 proton (in a 4-unsubstituted analogue) or H-2 proton would be expected. In the target molecule, a NOESY correlation between the aldehydic proton and H-2 would help to confirm their proximity. Similarly, correlations between the N-H proton and the H-7 proton would be anticipated. Such experiments on derivatives have confirmed isomeric forms in solution. csic.es

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

Key Expected Absorption Bands:

N-H Stretching: A sharp to moderately broad peak is expected in the region of 3200–3450 cm⁻¹ corresponding to the N-H stretch of the indole ring. csic.es

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The aldehydic C-H stretch usually presents as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretching: A very strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde is expected between 1660–1690 cm⁻¹. For indole-3-carbaldehyde derivatives, this band is often observed around 1640-1680 cm⁻¹. csic.es

C=C Stretching: Aromatic C=C stretching vibrations will cause several bands in the 1450–1600 cm⁻¹ region.

C-N Stretching: This vibration is expected in the 1300-1350 cm⁻¹ range.

C-X Stretching (C-Cl, C-Br): The carbon-halogen stretching frequencies appear in the fingerprint region. The C-Cl stretch typically absorbs in the 700–800 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, usually between 500–650 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Data (Indole Derivatives) csic.eschemicalbook.com |

|---|---|---|---|

| N-H | Stretching | 3200 - 3450 | ~3300 cm⁻¹ |

| C-H (Aromatic) | Stretching | 3000 - 3100 | ~3050 cm⁻¹ |

| C-H (Aldehyde) | Stretching | 2700 - 2900 | ~2750, 2850 cm⁻¹ |

| C=O | Stretching | 1660 - 1690 | ~1665 cm⁻¹ |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Multiple bands |

| C-Cl | Stretching | 700 - 800 | - |

| C-Br | Stretching | 500 - 650 | - |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is complementary to FT-IR. While polar bonds like C=O give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. The indole ring system, being highly polarizable, is expected to be a strong Raman scatterer.

Key Expected Raman Bands:

Indole Ring Modes: The breathing modes of the indole ring are particularly prominent in the Raman spectrum, often appearing as strong bands in the 700-1600 cm⁻¹ range. A characteristic strong band for indoles, often referred to as the "tryptophan marker," appears around 1550 cm⁻¹. nih.gov

C=O Stretching: The carbonyl stretch, while strong in the IR, will also be visible but likely weaker in the Raman spectrum, appearing in the same 1660–1690 cm⁻¹ region.

C-X Modes: The C-Br and C-Cl stretches are also observable in the low-frequency region of the Raman spectrum and can be useful for confirming the presence of the halogens.

Detailed computational studies combined with experimental measurements on indole and its simpler derivatives have been used to assign the complex vibrational modes. nih.gov A similar approach would be necessary for a definitive assignment of the Raman spectrum for this compound.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. wikipedia.org For a molecule like this compound, both Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for characterization.

Molecular Ion and Isotopic Pattern: The chemical formula for this compound is C₉H₅BrClNO. A key feature in its mass spectrum would be a complex isotopic pattern due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. neu.edu.tr High-resolution mass spectrometry would reveal a distinct cluster of peaks for the molecular ion (M). The most abundant peak (M) would correspond to the molecule containing the ⁷⁹Br and ³⁵Cl isotopes. There would be significant peaks at M+2 (from ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl) and M+4 (from ⁸¹Br/³⁷Cl), with relative intensities characteristic of the presence of one bromine and one chlorine atom. neu.edu.tr

| Isotopologue Combination | Relative Mass (Da) | Relative Abundance (%) |

|---|---|---|

| ¹²C₉¹H₅⁷⁹Br³⁵Cl¹⁴N¹⁶O | 256.9301 | 100.0 |

| ¹²C₉¹H₅⁷⁹Br³⁷Cl¹⁴N¹⁶O | 258.9272 | 129.1 (total) |

| ¹²C₉¹H₅⁸¹Br³⁵Cl¹⁴N¹⁶O | ||

| ¹²C₉¹H₅⁸¹Br³⁷Cl¹⁴N¹⁶O | 260.9242 | 31.1 |

Ionization and Fragmentation: In ESI-MS , a soft ionization technique, the compound would typically be detected as a protonated molecule, [M+H]⁺. nih.gov This method is well-suited for analyzing catalytic intermediates in solution and generally causes minimal fragmentation. uvic.ca

In GC-MS , which commonly uses Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion radical (M⁺·) and subsequent fragmentation. neu.edu.truni-saarland.de The fragmentation pattern provides valuable structural information. For this compound, expected fragmentation pathways, by analogy to indole-3-carboxaldehyde, would include: nist.govmiamioh.edu

Loss of a hydrogen radical: [M-H]⁺

Loss of the formyl radical: [M-CHO]⁺

Loss of carbon monoxide: [M-CO]⁺·, a common fragmentation for aldehydes.

Subsequent cleavage of the indole ring structure.

The presence of halogen atoms would influence the fragmentation, and fragments containing Br and/or Cl would exhibit their own characteristic isotopic patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. mt.cominflibnet.ac.in The indole ring system is an excellent chromophore, and its absorption spectrum is sensitive to substitution.

The parent indole molecule exhibits two characteristic absorption bands in the UV region, corresponding to the ¹Lₐ and ¹Lₑ electronic transitions. psu.edu The introduction of a formyl group (-CHO) at the C-3 position, in conjugation with the indole π-system, causes a significant bathochromic (red) shift of these absorption bands to longer wavelengths. For example, the absorption spectrum for indole-3-carbaldehyde is shifted into the near-UV region compared to indole itself. unifi.itcore.ac.uk

The addition of halogen atoms (bromo at C-4 and chloro at C-6) as auxochromes is expected to further modify the electronic transitions. Halogens typically induce further bathochromic shifts. core.ac.uk Studies on 4-substituted indoles have shown that the position of the substituent has a significant effect, with the 4-position being particularly effective at modulating the electronic transition dipole moments. nih.gov Therefore, the combined effect of the bromo, chloro, and formyl groups on the indole core of this compound would be a cumulative red shift, likely pushing the main absorption peak well above 300 nm.

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| Indole-3-acetaldehyde | 244, 260, 300 | Not Specified | researchgate.net |

| Indole-3-carbaldehyde | ~296 | Not Specified | unifi.it |

| 4-Formylindole | ~310 | Ethanol | nih.gov |

| This compound | Predicted >310 | - | - |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. xos.comlibretexts.org It provides precise data on bond lengths, bond angles, and intermolecular interactions that dictate how molecules pack in a crystal lattice. rsc.org

While specific crystallographic data for this compound is not publicly available, analysis of related halogenated indole structures provides insight into the information that would be obtained. mdpi.commdpi.com X-ray analysis would confirm the planarity of the bicyclic indole ring system. Key structural parameters to be determined would include the C-Br, C-Cl, C=O, and C-N bond lengths and the angles within the fused rings.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Computational and Theoretical Investigations of this compound: A Review of Available Data

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical investigation studies have been published for the compound this compound.

The CAS Number for this compound is 115666-32-5. Searches using this identifier, as well as the chemical name, did not yield any peer-reviewed articles or database entries containing the specific data required to populate the requested sections on its computational and theoretical properties.

Therefore, it is not possible to provide scientifically accurate, detailed research findings, or data tables for the following outlined topics for this specific molecule:

Quantum Chemical Calculations , including Density Functional Theory (DFT) methodologies, basis set selection, and molecular geometry optimization.

Electronic Structure Analysis , including Frontier Molecular Orbitals (HOMO-LUMO) and energy gaps, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

While computational studies are available for other substituted indole-3-carbaldehyde derivatives, the user's strict instruction to focus solely on this compound prevents the inclusion of data from related but distinct molecules. To do so would be scientifically inaccurate and speculative.

This absence of published research highlights a gap in the scientific literature and suggests that this compound has not yet been a subject of in-depth computational chemistry analysis.

Computational and Theoretical Investigations of 4 Bromo 6 Chloro 1h Indole 3 Carbaldehyde

Spectroscopic Property Predictions and Correlations with Experimental Data

Theoretical predictions of spectroscopic properties are fundamental in computational chemistry for validating experimental data and providing deeper insight into the molecular structure and electronic transitions.

Theoretical NMR Chemical Shift Calculations

Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with a DFT functional (e.g., B3LYP) and a suitable basis set. These calculations predict the ¹H and ¹³C chemical shifts in a molecule's NMR spectrum. The theoretical data, once referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental spectra to confirm the molecular structure and assign specific resonances to each atom. For a molecule like 4-Bromo-6-chloro-1H-indole-3-carbaldehyde, these calculations would help elucidate the electronic effects of the bromine and chlorine substituents on the indole (B1671886) ring's electron distribution.

Simulated Vibrational Spectra

Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the harmonic frequencies of the molecule's normal modes of vibration at its optimized geometry. These calculations, performed using DFT methods, predict the position and intensity of absorption bands. The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other method-inherent approximations. A Potential Energy Distribution (PED) analysis is then used to assign specific vibrational modes, such as N-H stretching, C=O stretching of the aldehyde group, and C-Br/C-Cl stretching, to the calculated frequencies.

UV-Vis Spectral Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. This analysis provides information on the electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other frontier orbitals. The calculations yield the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). For the target compound, this would reveal how the halogen substituents influence the electronic structure and the energy of its main absorption bands.

Advanced Theoretical Properties

Beyond standard spectroscopy, computational methods can explore more advanced properties related to a molecule's potential applications in materials science and its behavior under different conditions.

Nonlinear Optical (NLO) Properties

The investigation of Nonlinear Optical (NLO) properties involves calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These parameters indicate a molecule's potential for use in NLO materials, which are critical for technologies like optical switching and frequency conversion. High hyperpolarizability values, often compared to a standard like urea, suggest significant NLO activity. Such calculations would assess the potential of this compound as an NLO chromophore.

Thermodynamic Property Calculations

Based on the vibrational frequency calculations, key thermodynamic properties can be determined at different temperatures. These properties include heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m). These theoretical values are derived from the principles of statistical mechanics and provide insight into the molecule's stability and thermal energy distribution across its vibrational, rotational, and translational modes.

4 Bromo 6 Chloro 1h Indole 3 Carbaldehyde As a Versatile Synthetic Intermediate

Role as a Heterocyclic Building Block in Complex Molecule Synthesis

In synthetic organic chemistry, halogenated indole-3-carbaldehydes are recognized as valuable heterocyclic building blocks. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including but not limited to, reductive aminations, Wittig reactions, and condensations, allowing for the introduction of diverse side chains. The bromine and chlorine atoms on the indole (B1671886) core provide specific sites for further functionalization, typically through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. This dual reactivity would theoretically allow for the sequential or orthogonal introduction of different substituents, paving the way for the construction of complex molecular architectures. However, specific examples of complex molecules synthesized from 4-Bromo-6-chloro-1H-indole-3-carbaldehyde are not detailed in the reviewed literature.

Precursor for Advanced Indole-Based Scaffolds

The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of biologically active compounds. Substituted indole-3-carbaldehydes are common precursors for the synthesis of more complex, fused heterocyclic systems. Reactions targeting the aldehyde and the N-H group of the indole can lead to the formation of various fused ring systems, such as β-carbolines or other polycyclic indole alkaloids. The halogen substituents on the benzene (B151609) portion of the indole ring would be expected to influence the electronic properties and reactivity of the molecule, as well as provide opportunities for late-stage diversification. Despite these possibilities, published research demonstrating the conversion of this compound into specific advanced indole-based scaffolds is not readily found.

Strategic Intermediate in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. A strategically designed intermediate for DOS should possess multiple, orthogonally reactive functional groups that allow for the generation of a wide range of molecular skeletons from a common starting material. With its aldehyde, N-H, and two distinct halogen atoms, this compound has the potential to be an excellent starting point for a DOS campaign. Different reaction pathways could be envisioned to selectively functionalize each of these sites, leading to a library of compounds with significant structural diversity. While the principles of DOS are well-established for other classes of compounds, including some indole derivatives, a specific DOS library based on this compound has not been described in the available scientific literature.

Utility in Scaffold Diversification and Library Generation

In the context of medicinal chemistry and chemical biology, the generation of compound libraries around a common scaffold is a key strategy for identifying new bioactive molecules. The utility of this compound in this area would lie in its capacity for systematic modification. For instance, a library could be generated by reacting the aldehyde with a diverse set of amines via reductive amination, followed by diversification at the bromine and chlorine positions through parallel cross-coupling reactions with a range of boronic acids or other organometallic reagents. This approach would allow for the exploration of the chemical space around the 4-bromo-6-chloro-1H-indole core. However, specific examples of chemical libraries synthesized from this particular starting material are not documented in the reviewed sources.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research into the synthesis of 4-bromo-6-chloro-1H-indole-3-carbaldehyde will likely prioritize the development of novel and sustainable methods to overcome the limitations of current multi-step syntheses. A key area of focus will be the implementation of green chemistry principles to reduce waste and improve efficiency. This includes the exploration of catalytic systems that utilize earth-abundant metals and the design of processes that minimize the use of hazardous reagents and solvents.

Furthermore, the application of flow chemistry could offer significant advantages in terms of reaction control, safety, and scalability. Continuous-flow reactors can enable precise control over reaction parameters, leading to higher yields and purities. This approach is particularly well-suited for reactions that are difficult to control on a large scale in traditional batch processes.

Exploration of Undiscovered Chemical Transformations and Reaction Mechanisms

The unique electronic properties of this compound, arising from the presence of both electron-withdrawing and electron-donating groups on the indole (B1671886) ring, present a rich field for the exploration of new chemical reactions. Future investigations will likely delve into the selective functionalization of the C-Br and C-Cl bonds through various cross-coupling reactions, opening avenues to a diverse range of novel indole derivatives.

A deeper understanding of the reaction mechanisms will be crucial for controlling the regioselectivity of these transformations. Detailed mechanistic studies, combining experimental and computational approaches, will shed light on the intricate interplay of electronic and steric effects, enabling the rational design of more efficient and selective synthetic methods.

Advanced Computational Modeling for Reactivity and Property Prediction

Advanced computational modeling will play an increasingly vital role in predicting the reactivity and properties of this compound and its derivatives. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the molecule's electronic structure, helping to rationalize its chemical behavior and guide the design of new experiments.

Computational tools can be employed to predict various molecular properties, such as spectroscopic signatures, and to model reaction pathways, thereby identifying the most promising synthetic routes. This predictive power can significantly accelerate the discovery and development of new compounds with desired characteristics, reducing the need for extensive trial-and-error experimentation.

Potential for Functional Material Design (excluding specific applications)

The rigid, planar structure and the presence of multiple functional groups make this compound an attractive building block for the design of novel functional materials. The indole core is a known chromophore, and its electronic properties can be fine-tuned through chemical modifications at the bromine, chlorine, and aldehyde positions.

Future research could explore the incorporation of this indole derivative into conjugated polymers or supramolecular assemblies. The ability to systematically modify the molecular structure provides a powerful tool for tuning the optical and electronic properties of the resulting materials. This could pave the way for the development of new materials with tailored functionalities.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) has the potential to revolutionize the study of this compound and its derivatives. nih.govrsc.orgresearchgate.netrug.nlnih.gov Automated platforms can enable the rapid synthesis of large libraries of related compounds, while HTE allows for the efficient screening of their properties and activities. nih.govrsc.orgresearchgate.netrug.nlnih.govonlinescientificresearch.com

This combination of technologies creates a powerful feedback loop, where the data from HTE screens can be used to inform the design of the next generation of molecules, leading to a more efficient and data-driven discovery process. researchgate.netpnas.orgresearchgate.net This approach will be instrumental in unlocking the full potential of this versatile chemical scaffold.

Q & A

Basic Research Question

-

Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., deshielded aldehyde proton at ~10 ppm).

- IR : Detect aldehyde C=O stretch (~1680–1700 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (expected m/z: 272.4 for C₉H₅BrClNO).

-

Crystallography : Single-crystal X-ray diffraction (e.g., similar to ) reveals bond angles and packing interactions. Example

Parameter Value C-Br bond length 1.89 Å Dihedral angles 5–10° (indole vs. aldehyde plane) Space group P2₁/c

How do bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing effects of Br (4-position) and Cl (6-position) enhance the electrophilicity of the aldehyde group, facilitating nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from the 6-Cl substituent may reduce accessibility for Suzuki-Miyaura coupling at the 4-Br site. Comparative studies (e.g., 6-Cl vs. 6-F analogs in ) show halogen size impacts reaction yields:

| Halogen (Position 6) | Suzuki Coupling Yield (%) |

|---|---|

| Cl | 45–55 |

| F | 65–75 |

| Methodological Note : Use Pd(PPh₃)₄ catalyst and microwave-assisted conditions to improve efficiency . |

Are there contradictions in reported melting points or solubility data for this compound?

Advanced Research Question

Discrepancies arise due to polymorphism or impurities. For example:

- : Reports mp 179–180°C for 4-Bromo-1H-indole-3-carbaldehyde (similar structure).

- Hypothetical Conflict : A study may report mp 170–175°C for the 6-Cl derivative due to altered crystal packing.

Resolution : Recrystallize from ethanol/water and validate purity via HPLC (>98%). Differential Scanning Calorimetry (DSC) can identify polymorphic transitions .

What biological activities have been observed in structurally related indole-3-carbaldehyde derivatives?

Advanced Research Question

Indole-3-carbaldehydes exhibit diverse bioactivity, as shown in and :

How does the crystal structure inform solubility and formulation strategies?

Advanced Research Question

X-ray data (e.g., ) reveal intermolecular hydrogen bonds between aldehyde O and indole N-H, contributing to low aqueous solubility. Strategies include:

- Co-crystallization : With nicotinamide to enhance solubility (tested in similar compounds).

- Nanoparticle Formulation : Use PLGA encapsulation (particle size: 150–200 nm) to improve bioavailability .

What are the key challenges in scaling up synthesis while maintaining purity?

Advanced Research Question

- Byproduct Formation : Over-halogenation at the 2- or 7-positions. Mitigate via slow reagent addition and low-temperature conditions.

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) instead of column chromatography for >99% purity.

- Storage Stability : Store under argon at -20°C to prevent aldehyde oxidation (validated via LC-MS stability studies) .

How does this compound compare to analogs in structure-activity relationship (SAR) studies?

Advanced Research Question

SAR studies (e.g., and ) highlight:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.